molecular formula C7H15NO B1431876 (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine CAS No. 1785762-88-0

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine

Cat. No.: B1431876
CAS No.: 1785762-88-0
M. Wt: 129.2 g/mol
InChI Key: MJSLAFYBMVDJDK-UHFFFAOYSA-N
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Description

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine is a cyclic amine characterized by a six-membered ring containing two methyl groups and a tertiary amine. This compound has gained attention in the field of organic chemistry due to its versatility as a building block for synthesizing various complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine can be synthesized through multiple synthetic routes:

    Reaction of 2-oxoisovaleric acid with S-methylisothiourea or S-ethylisothiourea: This method involves the reaction of 2-oxoisovaleric acid with either S-methylisothiourea or S-ethylisothiourea, followed by reduction with sodium borohydride.

    Reaction of 2,2-dimethylpropanal with hydroxylamine hydrochloride: This alternative method involves the reaction of 2,2-dimethylpropanal with hydroxylamine hydrochloride in the presence of sodium acetate, followed by reduction with sodium borohydride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing complex organic molecules, making it valuable in organic synthesis.

    Biology: The compound’s amine group allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine involves its interaction with molecular targets through its amine group. This interaction can influence various biochemical pathways, depending on the specific application and the nature of the target molecules. detailed studies on its mechanism of action are limited.

Comparison with Similar Compounds

Similar Compounds

    (6,6-dimethyltetrahydro-2H-pyran-3-ol): Similar structure but with a hydroxyl group instead of an amine group.

    (6,6-dimethyltetrahydro-2H-pyran-3-one): Contains a ketone group instead of an amine group.

Uniqueness

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine is unique due to its amine group, which imparts different chemical reactivity and potential biological activity compared to its analogs with hydroxyl or ketone groups.

Biological Activity

(6,6-Dimethyltetrahydro-2H-pyran-3-yl)amine is a cyclic amine that has garnered attention in both organic chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a six-membered ring structure with two methyl groups and a tertiary amine. Its molecular formula is C8H15N, and it is characterized by its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution due to the presence of the amine group.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research into related compounds has shown their potential in targeting heat shock protein 90 (Hsp90), a protein often overexpressed in cancer cells . The mechanism involves inhibiting the conformational changes necessary for Hsp90 function, thereby affecting cancer cell survival and proliferation.

Antimicrobial Activity

Additionally, related compounds have demonstrated antimicrobial properties. The presence of the tetrahydropyran structure is often associated with biological activity against various pathogens. This suggests that this compound may also possess similar antimicrobial effects.

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

  • Reaction with S-Methylisothiourea : This method involves the reaction of 2-oxoisovaleric acid with S-methylisothiourea followed by reduction with sodium borohydride.
  • Hydroxylamine Hydrochloride Method : Another approach includes reacting 2,2-dimethylpropanal with hydroxylamine hydrochloride in the presence of sodium acetate, followed by reduction.

These synthetic routes are scalable for industrial applications, ensuring availability for research purposes.

Case Studies and Research Findings

Several case studies have explored the biological implications of similar compounds:

  • Hsp90 Inhibition : A study focused on novobiocin analogs demonstrated that modifications to the structure significantly enhanced anticancer efficacy by effectively inhibiting Hsp90 activity. This finding underscores the potential relevance of this compound in developing new anticancer agents targeting similar pathways .
  • Antimicrobial Studies : Research on tetrahydropyran derivatives has indicated promising results against various bacterial strains. These findings highlight the need for further exploration into the antimicrobial potential of this compound.

Comparative Analysis

Compound NameStructure TypeBiological Activity
This compoundCyclic AminePotential anticancer and antimicrobial
(6,6-Dimethyltetrahydro-2H-pyran-3-ol)Alcohol derivativeModerate biological activity
(Tetrahydro-2H-pyran-3-yl)hydrazineHydrazine derivativeAntimicrobial properties

Properties

IUPAC Name

6,6-dimethyloxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)4-3-6(8)5-9-7/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSLAFYBMVDJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CO1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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